molecular formula C23H23N5O2 B10940562 [6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B10940562
M. Wt: 401.5 g/mol
InChI Key: OZWKWNOWQKFPQM-UHFFFAOYSA-N
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Description

The compound [6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic molecule featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

The compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of [6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE apart is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

[6-(1-ethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C23H23N5O2/c1-4-27-11-9-18(25-27)19-13-17(21-15(3)26-30-22(21)24-19)23(29)28-10-5-6-16-12-14(2)7-8-20(16)28/h7-9,11-13H,4-6,10H2,1-3H3

InChI Key

OZWKWNOWQKFPQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)N4CCCC5=C4C=CC(=C5)C

Origin of Product

United States

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